4-CHLORO-1,3-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
4-CHLORO-1,3-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-1,3-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives.
Chlorination: Introduction of the chlorine atom at the 4-position of the pyrazole ring can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
N-alkylation:
Industrial Production Methods
Industrial production methods would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions could target the pyrazole ring or the piperidyl group, potentially leading to the formation of amines or alcohols.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory effects.
Medicine: Explored as a lead compound in drug development for various therapeutic areas.
Industry: Utilized in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of 4-CHLORO-1,3-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-pyrazolecarboxamide: Lacks the chlorine and piperidyl groups.
4-Chloro-1,3-dimethylpyrazole: Lacks the piperidyl group.
N-(1-Methyl-4-piperidyl)-1H-pyrazole-5-carboxamide: Lacks the chlorine atom.
Uniqueness
The presence of both the chlorine atom and the piperidyl group in 4-CHLORO-1,3-DIMETHYL-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE may confer unique biological properties, such as enhanced binding affinity to specific targets or improved pharmacokinetic properties.
Properties
IUPAC Name |
4-chloro-2,5-dimethyl-N-(1-methylpiperidin-4-yl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O/c1-8-10(13)11(17(3)15-8)12(18)14-9-4-6-16(2)7-5-9/h9H,4-7H2,1-3H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKPFSFYPVRZHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2CCN(CC2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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